(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate
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Overview
Description
(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate is a chiral morpholine derivative. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with methoxycarbonylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted morpholine derivatives .
Scientific Research Applications
(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a wide range of applications.
N-Methylmorpholine: Used as a base catalyst in organic synthesis.
Morpholine-2-carbonitrile: Another derivative with distinct chemical properties.
Uniqueness
(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate is unique due to its chiral nature and the presence of both ester and tert-butyl groups.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
FRZZQROAGVAOAG-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC |
Origin of Product |
United States |
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